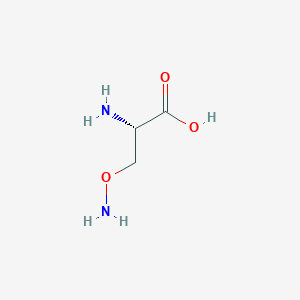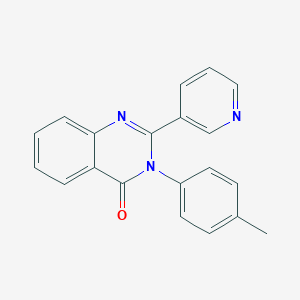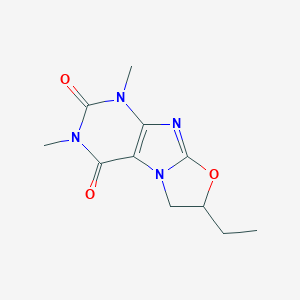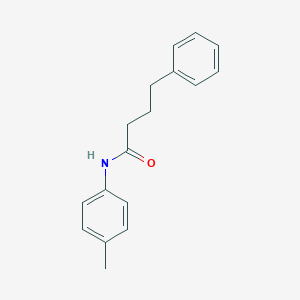
N-(3,5-dibromo-4-hydroxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dibromo-4-hydroxyphenyl)propanamide, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of 4-hydroxyphenylpropionic acid and is synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase and chitinase, which are involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3,5-dibromo-4-hydroxyphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,5-dibromo-4-hydroxyphenyl)propanamide is its potential as a new drug candidate for the treatment of various diseases. Its antimicrobial, antifungal, and anticancer properties make it a promising candidate for drug development. However, one limitation is the lack of information on its toxicity and side effects, which need to be studied further before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dibromo-4-hydroxyphenyl)propanamide. One direction is the development of new drugs based on its structure and properties. Another direction is the study of its toxicity and side effects, which will be important for its use in clinical trials. Additionally, further studies are needed to understand its mechanism of action and how it can be used to treat various diseases. Finally, the synthesis of new derivatives of N-(3,5-dibromo-4-hydroxyphenyl)propanamide can be explored to improve its properties and effectiveness.
In conclusion, N-(3,5-dibromo-4-hydroxyphenyl)propanamide is a chemical compound that has potential applications in various fields. Its antimicrobial, antifungal, anticancer, and neuroprotective properties make it a promising candidate for drug development. However, further studies are needed to understand its mechanism of action, toxicity, and side effects, and to develop new derivatives for improved effectiveness.
Métodos De Síntesis
There are several methods to synthesize N-(3,5-dibromo-4-hydroxyphenyl)propanamide. One method involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 4-hydroxyphenylpropionic acid in the presence of a dehydrating agent. Another method involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 4-hydroxyphenylpropionitrile followed by hydrolysis of the resulting nitrile to obtain N-(3,5-dibromo-4-hydroxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
N-(3,5-dibromo-4-hydroxyphenyl)propanamide has been studied for its potential applications in various fields. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of neurological disorders, as it has been shown to have neuroprotective properties.
Propiedades
Nombre del producto |
N-(3,5-dibromo-4-hydroxyphenyl)propanamide |
|---|---|
Fórmula molecular |
C9H9Br2NO2 |
Peso molecular |
322.98 g/mol |
Nombre IUPAC |
N-(3,5-dibromo-4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-8(13)12-5-3-6(10)9(14)7(11)4-5/h3-4,14H,2H2,1H3,(H,12,13) |
Clave InChI |
ZBPYNKYAQKSNOV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C(=C1)Br)O)Br |
SMILES canónico |
CCC(=O)NC1=CC(=C(C(=C1)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)




![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)